COX-2 Enzyme Inhibition: Bromfenac Is 3.7× to 18× More Potent Than Diclofenac, Amfenac, and Ketorolac at the Molecular Target
In a standardized human recombinant COX-2 enzyme assay directly comparing four commercially available ophthalmic NSAIDs, bromfenac achieved the lowest IC₅₀ (7.5 nM), corresponding to the greatest COX-2 inhibitory activity among all tested compounds [1]. Relative to bromfenac, amfenac exhibited only 37% activity (IC₅₀ = 20.4 nM), ketorolac 27% activity (IC₅₀ = 27.9 nM), and diclofenac 25% activity (IC₅₀ = 30.7 nM) [1]. This translates to bromfenac being approximately 3.7-fold more potent than diclofenac, 6.5-fold more potent than amfenac, and 18-fold more potent than ketorolac at inhibiting COX-2 [1][2]. A separate study using human platelet COX-1 and recombinant COX-2 confirmed bromfenac IC₅₀ values of 5.56 nM (COX-1) and 7.45 nM (COX-2), compared to diclofenac IC₅₀ of 55.5 nM (COX-1) and 30.7 nM (COX-2) and amfenac IC₅₀ of 15.3 nM (COX-1) and 20.4 nM (COX-2) [3].
| Evidence Dimension | COX-2 enzyme inhibition IC₅₀ (recombinant human COX-2) |
|---|---|
| Target Compound Data | Bromfenac IC₅₀ = 7.5 nM (Kida 2007); alternatively 7.45 nM (Kida 2014) |
| Comparator Or Baseline | Diclofenac IC₅₀ = 30.7 nM; Amfenac IC₅₀ = 20.4 nM; Ketorolac IC₅₀ = 27.9 nM (Kida 2007 same-assay dataset) |
| Quantified Difference | Bromfenac 3.7× more potent than diclofenac, 6.5× more potent than amfenac, 18× more potent than ketorolac (fold-difference ratios); relative activity vs bromfenac: amfenac 37%, ketorolac 27%, diclofenac 25% |
| Conditions | Human recombinant COX-2 enzyme assay; microsomal preparations from insect sf21 cells; PGE2 quantitation via EIA; seven concentrations per NSAID for IC₅₀ dose-response curves |
Why This Matters
Greater intrinsic COX-2 inhibitory potency permits twice-daily or once-daily dosing at clinically effective concentrations, whereas less potent comparators require more frequent administration (ketorolac QID, diclofenac QID, nepafenac TID) to maintain therapeutic tissue levels.
- [1] Kida T, Ogawa T, McNamara TR, Song CK, Gow JA. Evaluations of the human COX-2 inhibition for amfenac, bromfenac, diclofenac, and ketorolac. Poster 206E. Proceedings of the American Society of Cataract and Refractive Surgery (ASCRS) Meeting, San Diego, CA, April 27–May 2, 2007. Abstract published in Scientific Abstracts, ACCP. View Source
- [2] Rodrigues EB, et al. Bromfenac. In: Retinal Pharmacotherapy. Elsevier; 2010:137–140. Available via ScienceDirect Topics. States: 'Bromfenac has been found to be 3.7, 6.5, and 18 times more potent in inhibiting COX-2 than diclofenac, amfenac, and ketorolac, respectively.' View Source
- [3] Kida T, Kozai S, Takahashi H, Isaka M, Tokushige H, Sakamoto T. Pharmacokinetics and efficacy of topically applied nonsteroidal anti-inflammatory drugs in retinochoroidal tissues in rabbits. PLoS ONE. 2014;9(5):e96481. Table 1. View Source
